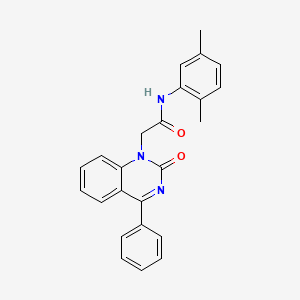

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-16-12-13-17(2)20(14-16)25-22(28)15-27-21-11-7-6-10-19(21)23(26-24(27)29)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHSPBMZFYHNSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinazoline core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. In a comparative study, derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in human breast cancer cells (MCF7) at concentrations as low as 10 µM .

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For example, quinazoline derivatives often target the epidermal growth factor receptor (EGFR) pathway, leading to reduced tumor growth and enhanced apoptosis .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Compounds showed MIC values between 16 and 128 µg/mL against various pathogens. |

| Study 2 | Assess anticancer efficacy | Induced apoptosis in MCF7 cells with IC50 of 10 µM. |

| Study 3 | Investigate kinase inhibition | Compounds inhibited EGFR signaling pathways effectively. |

Scientific Research Applications

Structure and Composition

The molecular formula of N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is , with a molecular weight of approximately 322.4 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research has indicated that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance:

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction | |

| A549 (Lung Cancer) | 10.5 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Preliminary studies have shown that derivatives of compounds related to this compound possess significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 256 µg/mL |

| S. aureus | 128 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Acetylcholinesterase | 75% |

This inhibition could have implications for developing treatments for conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on various human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The findings indicated that it exhibited potent activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Q & A

Basic: What are the key synthetic routes for N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted quinazolinone derivatives with acetamide-bearing aryl amines. Key steps include:

- Cyclization : Formation of the 1,2-dihydroquinazolin-2-one core under acidic or basic conditions, often using catalysts like p-toluenesulfonic acid .

- Acetamide Coupling : Amidation via coupling agents (e.g., EDC/HOBt) or nucleophilic substitution between activated carbonyl intermediates and 2,5-dimethylaniline derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product.

Critical Parameters : Temperature control during cyclization (80–100°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: What analytical techniques are most effective for structural characterization of this compound?

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry. Use SHELX software for structure refinement, leveraging high-resolution data (R-factor < 0.05) to minimize model bias .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylphenyl groups: δ 2.2–2.5 ppm for methyl protons; quinazolinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₃N₃O₂: 396.1811) .

Basic: What biological targets or assays are commonly associated with this compound in pharmacological studies?

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates). The quinazolinone core may target ATP-binding sites .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .

- Cytotoxicity : MTT assays against HeLa or MCF-7 cells, with EC₅₀ values correlated to substituent electronic effects .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as twinning or disorder in the dimethylphenyl group?

- SHELXL Refinement : Use the TWIN and BASF commands to model twinned crystals. For disordered groups, apply PART instructions and isotropic displacement parameter constraints .

- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s notation) to identify persistent intermolecular interactions (e.g., N–H···O motifs) that stabilize the crystal lattice .

- Validation Tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .

Advanced: What statistical or computational methods optimize synthetic yield and purity?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model the impact of variables (e.g., temperature, catalyst loading) on yield. Central composite designs reduce experimental runs by 40% .

- DFT Calculations : Predict reaction pathways (e.g., transition state energies for cyclization steps) using Gaussian09 at the B3LYP/6-31G(d) level .

Advanced: How can hydrogen-bonding networks in the crystal structure inform solubility or stability predictions?

- Graph Set Analysis : Classify motifs (e.g., C(6) chains or R₂²(8) rings) to identify dominant interactions. Strong N–H···O bonds may reduce solubility in nonpolar solvents .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···O vs. H···H interactions) to correlate packing efficiency with thermal stability .

Advanced: What parameters validate UV-Vis spectrophotometric methods for quantifying this compound in solution?

- Linearity : Ensure R² > 0.995 across 1–50 µg/mL (λₐᵦₛ = 270–280 nm for the quinazolinone chromophore) .

- Precision : %RSD < 2% for intra-day/inter-day replicates.

- LOD/LOQ : Calculate via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Typical LOD: 0.2 µg/mL in methanol .

Advanced: How can molecular docking studies predict interactions with biological targets like kinases?

- Ligand Preparation : Optimize 3D geometry with Open Babel, assign charges via MMFF94.

- Protein Selection : Use PDB structures (e.g., EGFR kinase: 1M17) with active-site residues (e.g., Lys721, Thr830) defined as grids .

- Scoring : AutoDock Vina evaluates binding affinities (ΔG < -8 kcal/mol suggests strong inhibition). Validate with MD simulations (NAMD, 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.